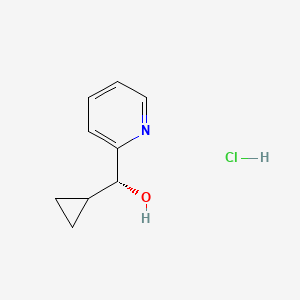

(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 2-Pyridinemethanol , which is a heterocyclic compound used as a building block in chemical synthesis .

Synthesis Analysis

While specific synthesis methods for “®-cyclopropyl(pyridin-2-yl)methanol hydrochloride” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pyridinemethanol, a related compound, include a refractive index of n20/D 1.543 (lit.), a boiling point of 112-113°C/16mmHg (lit.), and a density of 1.131g/mL at 25°C (lit.) .

科学的研究の応用

Pharmaceutical Synthesis

®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a chiral compound that can be used as an intermediate in the synthesis of various pharmaceutical drugs. Its chirality is particularly important for creating medications that are enantiomerically pure, which can have more predictable pharmacological effects in the body .

Catalysis Research

In the field of catalysis, this compound can serve as a ligand or a chiral auxiliary. It can influence the outcome of chemical reactions by providing asymmetry that leads to chiral products, which is crucial for producing specific drug molecules .

Material Science

The compound’s unique structure allows it to be used in material science, particularly in the development of organic semiconductors. Its ability to donate electrons can be harnessed in creating components for organic light-emitting diodes (OLEDs) or organic photovoltaic cells .

Analytical Chemistry

In analytical chemistry, cyclopropyl(pyridin-2-yl)methanol hydrochloride can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of similar compounds in complex mixtures .

Gene Therapy Research

Although not directly linked to gene therapy, compounds like cyclopropyl(pyridin-2-yl)methanol hydrochloride could potentially be modified to carry therapeutic genes or molecules into cells. This application is speculative but represents an exciting frontier in medical research .

Neuroscience

This compound may have applications in neuroscience research due to its pyridine moiety, which can mimic neurotransmitters. It could be used to study neurotransmitter pathways or as a precursor to more complex molecules that interact with the nervous system .

作用機序

Target of Action

The primary target of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride is the Transient Receptor Potential Vanilloid 3 (TRPV3) . TRPV3 is a member of the transient receptor potential (TRP) group of ion channels located primarily on the membranes of cells and cellular organelles. These ion channels are responsible for mediating various physiological responses such as thermal sensations, taste, vision, and hearing .

Mode of Action

®-cyclopropyl(pyridin-2-yl)methanol hydrochloride interacts with its target, TRPV3, by acting as an antagonist . This means it binds to the receptor and inhibits its activity. The inhibition of TRPV3 can lead to a decrease in the influx of calcium ions into the cells, which can modulate various cellular processes .

Biochemical Pathways

Calcium ions play a crucial role in various cellular processes, including cell growth, neurotransmission, muscle contraction, and many others .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a core structure in the compound, suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride’s action are likely related to its inhibition of TRPV3. By blocking this channel, the compound could potentially modulate various physiological responses mediated by TRPV3, such as thermal sensations and other sensory perceptions .

特性

IUPAC Name |

(R)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSZTMXNHLAQA-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)